molecular formula C18H25ClN2 B8055110 (2R,5R)-1,6-diphenylhexane-2,5-diamine hydrochloride

(2R,5R)-1,6-diphenylhexane-2,5-diamine hydrochloride

Cat. No.: B8055110
M. Wt: 304.9 g/mol
InChI Key: IOSMZWMGQOMWQN-JAXOOIEVSA-N
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Description

(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride is a chemical compound with the molecular formula C18H26Cl2N2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its two phenyl groups attached to a hexane backbone, with amine groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride involves several stepsThe reaction conditions often require the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the desired stereochemistry of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine: The free base form of the compound.

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine, monohydrochloride: A similar compound with one hydrochloride group.

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine, sulfate: A sulfate salt form of the compound.

Uniqueness

(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which can influence its solubility, stability, and biological activity compared to its analogs .

Properties

IUPAC Name

(2R,5R)-1,6-diphenylhexane-2,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19-20H2;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSMZWMGQOMWQN-JAXOOIEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247119-31-8
Record name 2,5-Hexanediamine, 1,6-diphenyl-, hydrochloride (1:2), (2R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247119-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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